

Application Notes and Protocols for Atomic Layer Deposition of MoSe₂ Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Molybdenum diselenide	
Cat. No.:	B1676697	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of **Molybdenum Diselenide** (MoSe₂) thin films using Atomic Layer Deposition (ALD). This document is intended to guide researchers in fabricating high-quality, uniform MoSe₂ films for a variety of applications, including electronics, optoelectronics, and catalysis.

Introduction to ALD of MoSe₂

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. This is achieved through sequential, self-limiting surface reactions. For 2D materials like transition metal dichalcogenides (TMDCs), ALD is a promising method for depositing uniform and high-quality films over large areas, which can be challenging with other techniques like chemical vapor deposition (CVD) or exfoliation.[1]

The synthesis of MoSe₂ by ALD is an emerging area of research, with significant potential for creating next-generation electronic and optoelectronic devices.[3] The properties of MoSe₂ are highly dependent on the number of layers, making the precise thickness control of ALD particularly advantageous.[3]

ALD Process for MoSe₂: Precursors and Chemistry



The ALD of MoSe₂ involves the alternating exposure of a substrate to a molybdenum precursor and a selenium precursor. The selection of precursors is critical and influences the deposition temperature, growth rate, and quality of the resulting film.

Common molybdenum precursors include Molybdenum pentachloride (MoCl₅) and Molybdenum hexacarbonyl (Mo(CO)₆).[3] For the selenium source, various compounds have been explored, including alkylsilyl selenides like bis(trimethylsilyl) selenide ((Me₃Si)₂Se) and hydrogen sulfide (H₂S), although H₂S is more commonly reported for MoS₂ deposition.[1][4]

The general ALD cycle for MoSe₂ using MoCl₅ and (Me₃Si)₂Se can be described by the following surface reactions:

- A) MoCl₅ pulse: MoCl₅ reacts with the hydroxylated surface.
- B) N₂ purge: Excess MoCl₅ and byproducts are removed.
- C) (Me₃Si)₂Se pulse: (Me₃Si)₂Se reacts with the MoCl_x*-functionalized surface.
- D) N₂ purge: Excess selenium precursor and byproducts are removed.

This cycle is repeated to grow the film to the desired thickness.

Experimental Protocols

This section provides a generalized protocol for the ALD of MoSe₂ thin films based on reported literature. Specific parameters may need to be optimized for different ALD reactors and substrates.

Substrate Preparation

- Select a suitable substrate (e.g., Si/SiO₂, sapphire, glass, or titanium foil).[4][5]
- Clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
- Dry the substrate with a stream of nitrogen gas.



 (Optional) Perform a plasma treatment (e.g., O₂ plasma) to create a hydrophilic surface with hydroxyl groups (-OH) to facilitate precursor adsorption.

ALD System Setup

- Load the cleaned substrates into the ALD reactor.
- Heat the precursors to the required temperatures to achieve adequate vapor pressure. For example, MoCl₅ is a solid at room temperature and needs to be heated.
- Set the reactor chamber to the desired deposition temperature.

MoSe₂ Deposition Cycle

A typical ALD cycle for MoSe₂ using MoCl₅ and (Me₃Si)₂Se is as follows:[5]

- MoCl₅ Pulse: Introduce MoCl₅ vapor into the reactor for a specified time (e.g., 0.4 seconds).
- Nitrogen Purge: Purge the reactor with an inert gas like nitrogen (N₂) to remove unreacted MoCl₅ and any volatile byproducts (e.g., 5 seconds).
- (Me₃Si)₂Se Pulse: Introduce the selenium precursor vapor into the reactor (e.g., 0.4 seconds).
- Nitrogen Purge: Purge the reactor with N₂ to remove excess selenium precursor and reaction byproducts (e.g., 5 seconds).
- Repeat this cycle until the desired film thickness is achieved. The total number of cycles can range from hundreds to thousands.[4][5]

Post-Deposition Annealing (Optional)

To improve the crystallinity of the as-deposited MoSe₂ films, a post-deposition annealing step can be performed. This typically involves heating the film in an inert or a specific gas environment (e.g., H₂S atmosphere for MoS₂) at elevated temperatures.[1]

Data Presentation: Process Parameters



The following table summarizes typical process parameters for the ALD of MoSe₂ and related materials, compiled from various studies.

Parameter	MoCl₅ + (Me₃Si)₂Se	Mo(CO) ₆ + H ₂ S (for MoS ₂)
Molybdenum Precursor	MoCl₅	Mo(CO)6
Selenium/Sulfur Precursor	(Me₃Si)₂Se	H₂S
Deposition Temperature	300 °C[5]	155–190 °C[2]
Reactor Pressure	2 mbar[5]	Not specified
Mo Precursor Pulse Time	400 ms[5]	Not specified
Se/S Precursor Pulse Time	400 ms[5]	Not specified
Purge Time	5 s[5]	Not specified
Substrates Used	Titanium foil, Si wafer, glass[4]	SiO ₂ /Si[2]

Characterization of MoSe₂ Thin Films

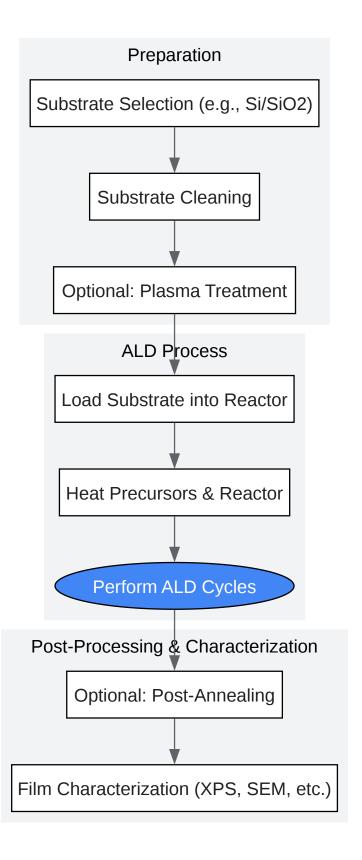
The quality and properties of the deposited MoSe₂ films can be assessed using a variety of characterization techniques:



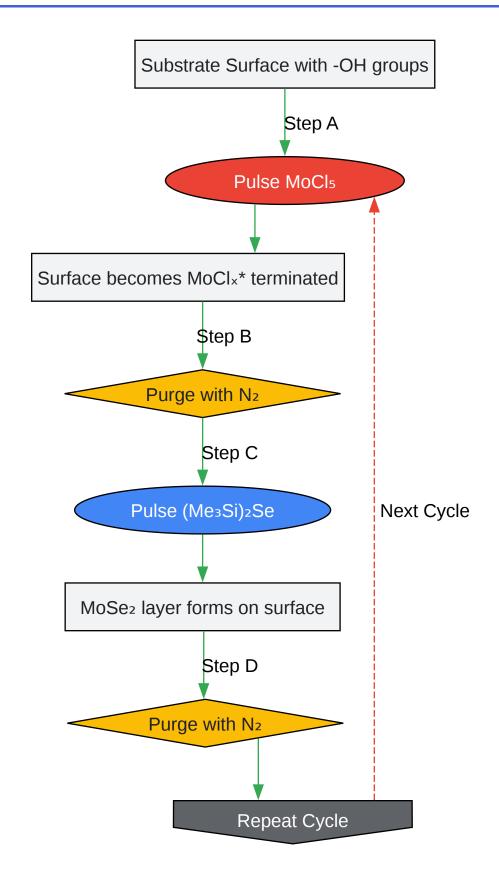
Technique	Information Obtained	Typical Results
X-ray Photoelectron Spectroscopy (XPS)	Elemental composition and chemical states.	Confirms the presence of Mo and Se and their binding energies. Can reveal stoichiometry (e.g., MoSe _{1.8}). [5]
Scanning Electron Microscopy (SEM)	Surface morphology and uniformity.	Reveals the film's coverage and grain structure, which can be flake-like.[3][4]
Transmission Electron Microscopy (TEM)	Crystalline structure and layer spacing.	High-resolution images can show the layered structure of MoSe ₂ with an interlayer spacing of approximately 0.65 nm.[4]
Raman Spectroscopy	Vibrational modes, indicating crystallinity and number of layers.	Characteristic peaks for MoSe ₂ can be identified.
Atomic Force Microscopy (AFM)	Surface topography and roughness.	Provides quantitative data on the film's surface features.

Visualizations Experimental Workflow









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Atomic Layer Deposition of MoSe₂ Thin Films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676697#atomic-layer-deposition-of-mose2-thin-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com